1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a 2,2-dimethyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with an appropriate ethan-1-ol derivative under specific conditions. One common method involves the use of a Grignard reagent, where the benzo[d][1,3]dioxole is reacted with a Grignard reagent derived from ethan-1-ol in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival . Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
- 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en
Uniqueness
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to its specific structural features, including the presence of both a benzo[d][1,3]dioxole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O3 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-7(12)8-4-5-9-10(6-8)14-11(2,3)13-9/h4-7,12H,1-3H3 |
InChI-Schlüssel |
LEGUSRCAMRZBQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.